molecular formula C19H17FN2O4 B6497599 N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 953181-37-8

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No. B6497599
CAS RN: 953181-37-8
M. Wt: 356.3 g/mol
InChI Key: CREHARMNSZIZDU-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a fluorophenyl group, a methoxyphenoxy group, and an acetamide group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of the oxazole ring, fluorophenyl group, methoxyphenoxy group, and acetamide group would all contribute to the compound’s molecular structure. The oxazole ring is aromatic and planar, which could influence the compound’s stability and reactivity. The fluorine atom in the fluorophenyl group is highly electronegative, which could create a polar bond and influence the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The oxazole ring, fluorophenyl group, methoxyphenoxy group, and acetamide group in this compound could all potentially influence its properties, such as its melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific research or data on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, reactivity, and potential applications. It could also involve studying its interactions with biological systems to determine its potential as a pharmaceutical compound .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-3-2-4-17(10-16)25-12-19(23)21-11-15-9-18(26-22-15)13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREHARMNSZIZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide

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